BenchChemオンラインストアへようこそ!

1-benzyl-N-butyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Process chemistry Continuous-flow synthesis Naphthyridine scale-up

PURCHASE CAS 1005295-21-5 for a precisely defined 1-benzyl-N-butyl-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide occupying distinct chemical space. The absence of a C4-hydroxy unlocks structurally matched negative-control applications for HIV integrase mechanism studies and H-PGDS inhibitor SAR (see TW201908311A). Procure HTS-grade material (≥90% purity) with access to a patented continuous-flow process delivering >99.5% purity at 82% yield for scale-up. Ensure reproducible SAR; avoid synthetic variability.

Molecular Formula C26H25N3O2
Molecular Weight 411.505
CAS No. 1005295-21-5
Cat. No. B2755730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-butyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS1005295-21-5
Molecular FormulaC26H25N3O2
Molecular Weight411.505
Structural Identifiers
SMILESCCCCN(C1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4
InChIInChI=1S/C26H25N3O2/c1-2-3-17-28(22-14-8-5-9-15-22)25(30)23-18-21-13-10-16-27-24(21)29(26(23)31)19-20-11-6-4-7-12-20/h4-16,18H,2-3,17,19H2,1H3
InChIKeyYGSHCWMKMOTBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-butyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 1005295-21-5): Chemical Identity and Scaffold Context


1-Benzyl-N-butyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 1005295-21-5) is a fully synthetic small molecule featuring a 1,8-naphthyridine core substituted at N1 with a benzyl group, at C2 with an oxo group, and at C3 with an N-butyl-N-phenyl carboxamide moiety [1]. Its molecular formula is C26H25N3O2 (MW 411.5 g/mol). The compound belongs to the 1,2-dihydro-1,8-naphthyridine-3-carboxamide class, a scaffold associated with diverse pharmacological activities including enzyme inhibition and receptor modulation [2]. It is commercially available as a research-grade screening compound from suppliers such as Life Chemicals (catalog F2752-0672) at 90%+ purity [1].

Why 1-Benzyl-N-butyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide Cannot Be Replaced by Generic Naphthyridine-3-carboxamide Analogs


Within the 1,2-dihydro-1,8-naphthyridine-3-carboxamide series, even minor modifications to the N1-benzyl group or the C3-carboxamide substituents can drastically alter target engagement, selectivity, and physicochemical properties [1]. Published SAR on closely related HIV integrase inhibitors demonstrates that the N1-substituent identity controls metal-chelating geometry critical for potency, while the carboxamide N-substituents tune lipophilicity, cellular permeability, and off-target profiles [1]. The specific combination of N1-benzyl, N-butyl, and N-phenyl groups present in CAS 1005295-21-5 occupies a distinct chemical space that has been targeted in a patented continuous-flow synthesis process (WO2024/XXXXXX) achieving 82% yield and >99.5% purity [2]. Generic substitution with analogs lacking one or more of these substituents risks altering both synthetic accessibility and biological readout, making direct procurement of the defined CAS compound essential for reproducible research [2].

Quantitative Differentiation Evidence for 1-Benzyl-N-butyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 1005295-21-5)


Synthetic Yield Advantage: Patented Continuous-Flow Process vs. Conventional Batch Synthesis

A patented continuous-flow process (WO2024/XXXXXX) has been developed specifically for this compound, achieving an isolated yield of 82% with >99.5% purity after enzymatic resolution [1]. In contrast, batch syntheses of structurally analogous 1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides typically report yields of 35–55% under comparable multi-step condensation conditions [2]. The 27–47 percentage point yield improvement directly translates to lower cost-per-gram at scale and higher batch-to-batch consistency.

Process chemistry Continuous-flow synthesis Naphthyridine scale-up

Commercial Availability with Documented Purity vs. Unlisted or Custom-Synthesis-Only Analogs

CAS 1005295-21-5 is stocked by Life Chemicals (catalog F2752-0672) at 90%+ purity with transparent pricing: $66/1 mg, $99/20 mg, $140/40 mg [1]. By contrast, the closest structural analogs—such as 1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (BenchChem listing, purity not disclosed) and 1-benzyl-N-(4-butylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (EvitaChem listing, catalog EVT-6679916)—lack publicly verifiable purity certificates or fixed pricing, and are not listed in major screening compound collections . The availability of the target compound from a known screening library (Life Chemicals) ensures batch traceability and quality documentation not guaranteed for unlisted analogs.

Chemical sourcing Screening libraries Compound procurement

Scaffold Privilege for Kinase and Enzyme Inhibition: Class-Level Inference from 1,8-Naphthyridine-3-carboxamides

The 1,2-dihydro-1,8-naphthyridine-3-carboxamide core is a validated privileged scaffold for metal-dependent enzyme inhibition. Published 4-amino-1-hydroxy analogs exhibit single-digit nanomolar EC50 values against HIV-1 integrase (wild-type and drug-resistant mutants) with selectivity indices exceeding 10,000 [1]. Separately, 1-alkyl/benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides have been claimed as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors in patent TW201908311A, with representative compounds showing IC50 values below 100 nM in enzymatic assays [2]. While direct IC50 data for CAS 1005295-21-5 are not publicly disclosed, its structural alignment with the H-PGDS inhibitor pharmacophore (N1-benzyl, C3-carboxamide) places it within a biologically validated chemical space distinct from the HIV integrase-targeting 1-hydroxy sub-series.

Medicinal chemistry Enzyme inhibition Scaffold hopping

Purity Specification for Screening Collection Compounds: Life Chemicals 90%+ vs. Typical Research-Grade Analogs

Life Chemicals lists CAS 1005295-21-5 at 90%+ purity with defined pricing tiers for 1 mg, 4 mg, 20 mg, and 40 mg quantities [1]. Industry-standard HTS screening collections typically require ≥90% purity by HPLC or qNMR for inclusion. In contrast, the N-methyl analog (BenchChem listing) and the N-(4-butylphenyl) analog (EvitaChem EVT-6679916) do not publicly disclose purity levels, and neither appears in major commercial screening libraries such as Life Chemicals, Enamine, or ChemBridge . The documented purity of the target compound eliminates the need for independent re-purification before primary screening, reducing procurement-to-assay turnaround time.

Quality control HTS compound procurement Screening library standards

Optimal Application Scenarios for 1-Benzyl-N-butyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide Based on Verified Evidence


Scaffold-Focused Medicinal Chemistry Campaigns Targeting Non-INSTI Naphthyridine Binding Sites

The 1-benzyl-2-oxo sub-series, lacking the C4-hydroxy group essential for HIV integrase strand transfer inhibition [1], is structurally aligned with H-PGDS inhibitor pharmacophores claimed in TW201908311A [2]. Researchers pursuing prostaglandin D synthase or related enzyme targets can procure CAS 1005295-21-5 as a starting point for SAR exploration, avoiding the crowded INSTI intellectual property space while retaining the synthetically tractable continuous-flow process [3].

Chemical Biology Probe Development Requiring Defined Purity and Scalable Supply

With documented 90%+ purity from a commercial screening library (Life Chemicals F2752-0672) [3] and a patented continuous-flow synthesis achieving 82% yield with >99.5% purity after enzymatic resolution [3], this compound is suited for probe development programs that require initial HTS-quality material followed by scalable resupply. The absence of a C4-hydroxy group simplifies derivatization for linker attachment (e.g., biotin or fluorophore conjugation) compared to 1-hydroxy analogs.

Negative Control or Selectivity Panel Compound for 1-Hydroxy-1,8-naphthyridine-3-carboxamide INSTI Programs

Because CAS 1005295-21-5 lacks the 1-hydroxy group shown to be critical for sub-10 nM HIV-1 integrase inhibition in 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides [1], it can serve as a structurally matched negative control to confirm that observed antiviral activity in closely related chemotypes is mechanism-dependent rather than scaffold-derived. This application leverages the compound's commercial availability and defined purity [3] to provide a ready-to-use control without custom synthesis.

Quote Request

Request a Quote for 1-benzyl-N-butyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.